3,4-difluoro-N-propylbenzenesulfonamide

Description

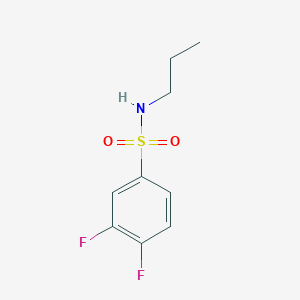

3,4-Difluoro-N-propylbenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a sulfonamide group (-SO₂NH-) bearing an N-propyl chain. Fluorinated sulfonamides are typically valued for their metabolic stability, enhanced lipophilicity, and resistance to enzymatic degradation due to fluorine’s electronegativity and small atomic radius .

Properties

Molecular Formula |

C9H11F2NO2S |

|---|---|

Molecular Weight |

235.25 g/mol |

IUPAC Name |

3,4-difluoro-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C9H11F2NO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 |

InChI Key |

SZAMPFSSIQTIMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-propylbenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used to facilitate hydrolysis.

Major Products Formed

Substitution Reactions: Products include substituted benzenesulfonamides with different nucleophiles replacing the fluorine atoms.

Oxidation and Reduction Reactions: Products include sulfonic acids, sulfinic acids, or amines depending on the reaction conditions.

Hydrolysis: Products include benzenesulfonic acid and propylamine.

Scientific Research Applications

3,4-Difluoro-N-propylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-propylbenzenesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluorine atoms can enhance the binding affinity and specificity of the compound to its molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,4-difluoro-N-propylbenzenesulfonamide with structurally related benzenesulfonamide derivatives, based on substituent patterns, molecular weight, and applications inferred from the evidence:

Key Findings:

Fluorination Impact: The target compound’s 3,4-difluoro substitution likely enhances its metabolic stability compared to non-fluorinated analogs, as seen in Example 53’s fluorinated chromen scaffold . However, excessive fluorination (e.g., perfluorinated chains in ) drastically increases environmental persistence, raising regulatory concerns .

Alkyl Chain Effects: The N-propyl group in the target compound balances lipophilicity and steric hindrance. In contrast, Example 53’s isopropyl group may reduce solubility due to branching, while ’s hydroxyethyl or phosphonooxyethyl groups introduce polarity for specialized applications .

Synthetic Complexity :

- Example 53’s synthesis involves multi-step coupling (e.g., Suzuki reaction with boronic acids), suggesting that introducing fluorinated aryl groups requires advanced methodologies . The target compound’s simpler structure may allow more straightforward synthesis.

Applications :

- The target compound’s moderate fluorination aligns with drug candidates requiring balanced bioavailability. In contrast, perfluorinated derivatives () are niche industrial materials due to extreme hydrophobicity and persistence .

Biological Activity

3,4-Difluoro-N-propylbenzenesulfonamide is a sulfonamide compound characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, along with a propyl group attached to the nitrogen atom of the sulfonamide functional group. This unique structure contributes to its diverse biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C10H14F2N2O2S

- Molecular Weight : Approximately 294.32 g/mol

- Structure : The compound features a benzenesulfonamide moiety, which is known for its wide range of biological applications.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Similar compounds have shown potential as antibacterial and antifungal agents. The fluorination pattern may enhance the compound's reactivity and binding affinity to bacterial targets.

- Anticancer Activity : Research indicates that sulfonamide derivatives can act as inhibitors in various enzymatic pathways related to cancer proliferation. Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially disrupting their function and offering therapeutic benefits in treating diseases.

The mechanism of action for this compound involves its interaction with various biological targets. It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions:

- Binding Affinity : The presence of fluorine atoms enhances the compound's binding affinity to target proteins.

- Disruption of Cellular Processes : By inhibiting enzymes such as DNA gyrase and topoisomerase IV, the compound may interfere with DNA replication and lead to cell death.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how variations in structure affect biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoro-N-propylbenzenesulfonamide | Contains one fluorine atom | May exhibit different biological activities due to reduced fluorination. |

| 4-Difluorobenzenesulfonamide | Lacks propyl group | Primarily studied for antimicrobial properties. |

| N-(4-methylphenyl)benzenesulfonamide | No fluorine substitutions | Used extensively in anti-inflammatory research. |

| This compound | Two fluorine atoms on benzene ring | Enhanced electronic properties affecting reactivity. |

The unique fluorination pattern and propyl substitution of this compound may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Research studies focusing on this compound have provided insights into its potential applications:

- Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Comparative studies with structurally similar compounds have demonstrated that this compound possesses significant antimicrobial activity against various pathogens.

Example Case Study

In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.